GNE-495

Overview

Description

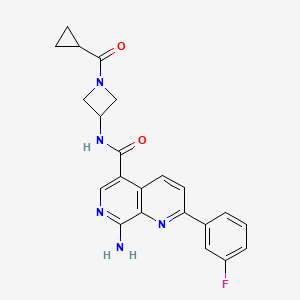

GNE-495 is a highly selective and potent small-molecule inhibitor of mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4), with an IC50 value of 3.7 nM . It exhibits strong binding affinity through hydrogen bonding with the hinge residue Cys108 of MAP4K4, occupying the ATP-binding pocket to block kinase activity . Structurally, this compound has a molecular formula of C₂₂H₂₀FN₅O₂, a molecular weight of 405.42, and a CAS number of 1449277-10-4 .

In preclinical studies, this compound demonstrates favorable pharmacokinetic (PK) properties, including low clearance, moderate terminal half-life, and oral bioavailability of 37–47% in murine models . It has shown efficacy in multiple disease models:

- Cancer: Suppresses tumor growth in hepatocellular carcinoma (HCC) by reducing tumor weight and improving survival rates , inhibits peritoneal metastasis in ovarian cancer by downregulating N-cadherin , and induces apoptosis in hormone-dependent breast cancer via the MAP4K4-SASH1 kinase cascade .

- Retinal Angiogenesis: Enhances vascularization and long protrusion formation in retinal tissues, validated in oxygen-induced retinopathy (OIR) models .

This compound is stored at -20°C in dark, dry conditions and is stable for up to 12 months at -80°C in solvent form .

Preparation Methods

Structural Design and Synthetic Strategy

The development of GNE-495 originated from a pyridopyrimidine scaffold identified through fragment-based lead discovery . Initial efforts focused on optimizing ligand efficiency and kinase selectivity by exploiting the constrained ATP-binding pocket of MAP4K4. Computational modeling and X-ray crystallography revealed critical interactions with the hinge residue Cys108 and the P-loop Tyr36, guiding the insertion of a 1,7-naphthyridine core to displace high-energy water molecules and enhance binding affinity .

Isoquinoline Intermediate Synthesis

The synthesis of isoquinoline intermediates served as a foundational step for establishing SAR. As outlined in Scheme 1 of the primary research , 7-bromo-1-hydroxyisoquinoline (15 ) was converted to 1-amino-4-bromoisoquinoline (17 ) via sequential bromination and amination. Subsequent derivatization involved coupling with carboxylic acids to yield amido-substituted isoquinolines (3–9 ), which were evaluated for MAP4K4 inhibition (Table 1) .

Key Reaction Steps:

-

Bromination: Introduction of bromine at position 7 of the isoquinoline scaffold.

-

Amination: Replacement of the hydroxyl group at position 1 with an amine.

-

Amide Coupling: Formation of carboxamide linkages at position 4 to modulate potency and solubility.

Transition to 1,7-Naphthyridine Scaffold

Lessons from isoquinoline SAR informed the synthesis of the 1,7-naphthyridine core, which provided a 5- to 10-fold potency improvement due to enhanced hydrogen bonding with Cys108 . A novel synthetic route enabled the preparation of naphthyridine derivatives (10–14 ), with compound 13 (this compound) emerging as the lead candidate (Table 2) .

Optimized Properties of this compound:

-

Topological polar surface area (TPSA): 85 Ų, minimizing CNS penetration .

-

MDCK permeability (): >10 × 10 cm/s, ensuring peripheral tissue distribution .

Synthetic Protocol and Analytical Characterization

Naphthyridine Synthesis

The synthesis of this compound involved multi-step organic transformations, as detailed below:

-

Core Formation: Cyclization of substituted pyridine precursors under Pd-catalyzed conditions to construct the 1,7-naphthyridine ring .

-

Side-Chain Introduction: Coupling of the naphthyridine core with fluoropyridine and amide substituents via Buchwald-Hartwig amination and peptide coupling .

-

Purification: Chromatographic isolation using reverse-phase HPLC to achieve >95% purity .

Critical Reaction Parameters:

-

Temperature: 80–120°C for cyclization steps.

-

Catalysts: Pd(OAc)/Xantphos for cross-coupling reactions.

-

Solvents: Dimethylformamide (DMF) and tetrahydrofuran (THF) for amide bond formation .

Formulation and Solubility Optimization

This compound’s poor aqueous solubility necessitated advanced formulation strategies for in vivo studies. MedChemExpress protocols recommend:

-

Stock Solution: 2.17 mg/mL in DMSO, diluted with PEG300 (40%), Tween-80 (5%), and PBS (53%) to achieve 1 mg/mL working concentrations .

-

Oral Administration: Suspensions in 0.5% methylcellulose/0.2% Tween-80 (MCT) for rodent studies .

Solubility Data:

| Solvent System | Solubility (mg/mL) |

|---|---|

| DMSO | 2.17 |

| PEG300/Tween-80/PBS | 1.00 |

| Corn Oil | 0.22 |

Structure-Activity Relationships (SAR) and Pharmacokinetics

SAR of Isoquinoline Derivatives

Table 1 highlights the impact of amide substituents on MAP4K4 inhibition and metabolic stability :

| Compound | R Group | IC (nM) | Microsomal Stability (% remaining) |

|---|---|---|---|

| 3 | -NH | 18 ± 2 | 98 |

| 6 | -NHCHCF | 6 ± 1 | 85 |

| 9 | -N(CH) | 22 ± 3 | 72 |

The trifluoroethylamide (6 ) exhibited optimal balance between potency and stability, guiding subsequent naphthyridine designs .

Naphthyridine Optimization

Table 2 compares key parameters of naphthyridine derivatives :

| Compound | TPSA (Ų) | MDCK (10 cm/s) | HUVEC Migration IC (nM) |

|---|---|---|---|

| 10 | 78 | 12 | 150 |

| 13 | 85 | 14 | 50 |

| 14 | 92 | 9 | 220 |

This compound (13 ) achieved superior cellular potency and permeability, critical for in vivo efficacy .

In Vivo Pharmacokinetic Profiling

Cross-species PK studies demonstrated favorable profiles for this compound (Table 3) :

| Species | CL (mL/min/kg) | (h) | Oral (%) | Brain (μM) |

|---|---|---|---|---|

| Mouse | 19 | 1.5 | 47 | 0.008 |

| Rat | 7.5 | 3.4 | 40 | N.D. |

| Dog | 8.9 | 1.8 | 37 | N.D. |

Low clearance (CL) and minimal brain exposure validated the design strategy to limit CNS penetration .

Chemical Reactions Analysis

Types of Reactions

GNE-495 primarily undergoes reactions typical of kinase inhibitors, including binding to the ATP-binding pocket of MAP4K4 . The compound’s stability and reactivity are optimized to prevent undesirable side reactions and ensure effective inhibition of the target kinase .

Common Reagents and Conditions

The synthesis and optimization of this compound involve the use of various reagents, including ATP analogs, peptide substrates, and kinase enzymes . Conditions such as room temperature incubation, specific pH levels, and the presence of cofactors like magnesium ions are crucial for the compound’s activity .

Major Products Formed

The primary product formed from the reactions involving this compound is the inhibited MAP4K4 enzyme complex . This complex effectively blocks the kinase’s activity, leading to downstream biological effects such as reduced angiogenesis and neuroprotection .

Scientific Research Applications

GNE-495 has several scientific research applications, including:

Mechanism of Action

GNE-495 exerts its effects by selectively inhibiting the kinase activity of MAP4K4 . The compound binds to the ATP-binding pocket of the kinase, preventing ATP from accessing the site and thereby blocking the kinase’s activity . This inhibition leads to downstream effects such as reduced angiogenesis and enhanced neuroprotection .

Comparison with Similar Compounds

Selectivity and Target Affinity

GNE-495 distinguishes itself from other kinase inhibitors through its high selectivity for MAP4K4 , a key regulator of cell migration, angiogenesis, and tumor metastasis. Below is a comparative analysis with structurally or functionally related compounds:

Key Findings :

- Selectivity : this compound’s >100-fold selectivity for MAP4K4 over NG25 and Takinib’s primary targets (TAK1, MAP4K2) minimizes off-target effects, critical for long-term therapeutic use .

- Mechanistic Advantage : Unlike NG25 and Takinib, this compound directly disrupts MAP4K4-mediated phosphorylation of downstream effectors like SASH1 and moesin, which are pivotal in cancer metastasis and angiogenesis .

Pharmacokinetic and Efficacy Profiles

Key Findings :

- This compound’s balanced PK profile (low clearance, moderate half-life) supports sustained target engagement, unlike NG25 and Takinib, which lack robust in vivo validation .

Structural and Functional Advantages

- Binding Mode : this compound’s interaction with Cys108 in MAP4K4’s hinge region ensures high selectivity, whereas NG25 and Takinib bind less conserved regions, reducing specificity .

Biological Activity

GNE-495 is a selective inhibitor of mitogen-activated protein kinase kinase kinase 4 (MAP4K4), a kinase implicated in various cellular processes and disease states, including cancer and retinal angiogenesis. This article provides a detailed overview of the biological activity of this compound, focusing on its pharmacokinetics, mechanisms of action, and therapeutic implications based on diverse research findings.

Overview of this compound

This compound was developed through a structure-based design approach aimed at optimizing its potency and selectivity while minimizing central nervous system (CNS) penetration. This optimization is crucial for studying MAP4K4 functions in vivo without adverse effects associated with CNS exposure .

This compound functions primarily by inhibiting MAP4K4, which plays a significant role in cell signaling pathways related to cell proliferation, migration, and survival. Inhibition of MAP4K4 has been shown to affect focal adhesion dynamics and collective cell migration, indicating its importance in cellular architecture and movement .

Key Findings:

- Inhibition of Cell Migration : Treatment with this compound reduces the migration speed of clusters in cell cultures, demonstrating its role in modulating cell movement through MAP4K4 inhibition .

- Induction of Cell Death : In pancreatic cancer models, this compound has been shown to induce apoptosis via caspase activation and inhibit cell cycle progression, leading to reduced tumor burden in vivo .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties across different species. A study reported the following pharmacokinetic parameters for this compound:

| Species | % Plasma Protein Binding (PPB) | Clearance (CL) (mL/min/kg) | Half-Life (T1/2) (h) | Cmax (μM) | Volume of Distribution (V) (L/kg) | Area Under Curve (AUC inf) (h·μM) | Brain Concentration (C u,brain) (μM) |

|---|---|---|---|---|---|---|---|

| Mouse | 94.4 | 19 | 1.5 | 2.7 | 1.6 | 5.3 | 0.008 |

| Rat | 97.8 | 7.5 | 3.4 | 4.0 | 1.2 | 12.0 | N.D. |

| Dog | N.D. | 8.9 | 1.8 | 3.9 | 1.1 | 21.0 | N.D. |

This table indicates that this compound has high plasma protein binding and relatively low clearance rates, suggesting prolonged systemic exposure while maintaining minimal brain penetration .

Retinal Angiogenesis Model

In vivo studies using a neonatal retinal vascular development model demonstrated that this compound effectively inhibited retinal vascular outgrowth, mimicking the phenotypes observed in Map4k4 knockout mice . This finding underscores the compound's potential utility in studying angiogenesis-related diseases.

Pancreatic Cancer Studies

In preclinical models of pancreatic ductal adenocarcinoma (PDAC), this compound significantly reduced tumor growth and induced cell death in cancerous tissues by blocking MAP4K4-mediated signaling pathways . The compound's ability to extend survival in KPC mouse models highlights its therapeutic potential against aggressive cancers.

Case Studies

Case Study: Impact on Pancreatic Cancer

A recent study investigated the effects of this compound on PDAC cell lines, revealing that it not only inhibited cell proliferation but also reduced tumor burden significantly when administered in vivo . The findings indicated that this compound could serve as a promising candidate for further clinical development in treating pancreatic cancer.

Case Study: Retinal Vascular Development

Another case study focused on the role of this compound in retinal development, where it was shown to inhibit abnormal vascular morphology effectively . This study provides insights into the therapeutic applications of this compound in ocular diseases characterized by pathological angiogenesis.

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of GNE-495 in inhibiting MAP4K4?

this compound is a potent, selective inhibitor of MAP4K4 (IC50 = 3.7 nM) that binds to the kinase domain via structural interactions. It displaces crystallographic water molecules in the hinge region, forming hydrogen bonds with Cys108 and stabilizing the folded P-loop conformation . This prevents MAP4K4-mediated phosphorylation of downstream targets like MLK3 and SASH1, disrupting pathways linked to tumorigenesis, angiogenesis, and metastasis .

Q. Which experimental models are commonly used to evaluate this compound’s efficacy?

- In vitro : Western blotting and immunofluorescence to assess phosphorylation (e.g., pMLC2 reduction in A431 cells) and cellular traction forces .

- In vivo :

- Retinal angiogenesis models: Intraperitoneal (IP) injection in neonatal mice to delay vascular outgrowth .

- Xenograft models: Hepatocellular carcinoma (HCC) and ovarian cancer models to measure tumor weight, survival rates, and metastasis suppression .

- Breast cancer models: SK-BR-3 and MCF-7 cell lines to study MAP4K4-SASH1 interactions and apoptosis induction .

Q. How does this compound affect cellular markers like pMLC2 in cancer cells?

this compound dose-dependently reduces phosphorylated myosin light chain 2 (pMLC2) levels, as shown by Western blot (1–10 μM) and immunofluorescence (1 μM). This correlates with decreased cellular traction forces (measured via force spectroscopy) and inhibition of collective cell migration in A431 and SKOV3 cells .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported phosphorylation targets of MAP4K4 when using this compound?

Contradictions in phosphorylation sites (e.g., Ser914 in SASH1 vs. Ser801 in MAP4K4) require:

- Site-directed mutagenesis : Testing mutant constructs (e.g., S801A in MAP4K4) to validate phosphorylation-dependent protein degradation .

- Kinase assays : In vitro phosphorylation assays using immunoprecipitated MAP4K4 and substrate proteins to confirm direct targets .

- Statistical validation : ANOVA and t-tests to ensure reproducibility across cell lines (e.g., SK-BR-3 vs. HEK-293T) .

Q. What methodological considerations are critical for optimizing this compound’s pharmacokinetic profile in preclinical studies?

Key parameters include:

- Brain exposure minimization : Adjusting molecular weight (<450 Da), logP (<3), and topological polar surface area (TPSA >80 Ų) to reduce CNS penetration .

- Species-specific PK : Low clearance (mouse: 9 mL/min/kg, rat: 12 mL/min/kg) and moderate oral bioavailability (37–47%) ensure peripheral tissue exposure without neurotoxicity .

- Dosing routes : IP administration (25–50 mg/kg) sustains drug levels over 24 hours in neonatal mice, mimicking Map4K4 knockout phenotypes .

Q. How do mutation studies (e.g., S801A in MAP4K4) inform the understanding of this compound’s specificity?

The S801A mutation in MAP4K4 abolishes this compound’s ability to upregulate SASH1, confirming Ser801 as a critical phosphorylation site. This mutation also disrupts MAP4K4-SASH1 binding, validated via co-immunoprecipitation (Co-IP) and kinase assays. Such studies highlight this compound’s reliance on intact kinase activity for therapeutic effects .

Q. Methodological Best Practices

Q. How should researchers design dose-response experiments for this compound in anti-metastasis studies?

- Concentration range : 1–10 μM in vitro (based on IC50 and microsomal stability data) .

- In vivo dosing : 25–50 mg/kg IP in mice, with tumor burden quantified via HE staining and metastasis node counts .

- Controls : Include vehicle (DMSO/PEG400) and MAP4K4-knockout cells to isolate compound-specific effects .

Q. What statistical approaches validate this compound’s efficacy in reducing tumor growth?

- Survival analysis : Kaplan-Meier curves with log-rank tests for survival rate comparisons .

- Tumor metrics : ANOVA for tumor weight and volume, with post-hoc Tukey tests for multi-group comparisons .

- Correlation analysis : Pearson/Spearman tests to link pMLC2 suppression with reduced traction forces .

Q. Data Contradictions and Validation

Q. How to address conflicting reports on this compound’s role in apoptosis vs. cell cycle arrest?

In breast cancer models, this compound induces apoptosis in SK-BR-3 cells but causes cycle arrest in MCF-7. Resolve via:

Properties

IUPAC Name |

8-amino-N-[1-(cyclopropanecarbonyl)azetidin-3-yl]-2-(3-fluorophenyl)-1,7-naphthyridine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20FN5O2/c23-14-3-1-2-13(8-14)18-7-6-16-17(9-25-20(24)19(16)27-18)21(29)26-15-10-28(11-15)22(30)12-4-5-12/h1-3,6-9,12,15H,4-5,10-11H2,(H2,24,25)(H,26,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYXCIBJXJYBWPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CC(C2)NC(=O)C3=CN=C(C4=C3C=CC(=N4)C5=CC(=CC=C5)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20FN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.